4-Ethenyl-3-fluorobenzoic acid 4-Ethenyl-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725205
InChI: InChI=1S/C9H7FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h2-5H,1H2,(H,11,12)
SMILES: C=CC1=C(C=C(C=C1)C(=O)O)F
Molecular Formula: C9H7FO2
Molecular Weight: 166.15 g/mol

4-Ethenyl-3-fluorobenzoic acid

CAS No.:

Cat. No.: VC13725205

Molecular Formula: C9H7FO2

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

4-Ethenyl-3-fluorobenzoic acid -

Specification

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
IUPAC Name 4-ethenyl-3-fluorobenzoic acid
Standard InChI InChI=1S/C9H7FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h2-5H,1H2,(H,11,12)
Standard InChI Key RCPFPFJJUGURBT-UHFFFAOYSA-N
SMILES C=CC1=C(C=C(C=C1)C(=O)O)F
Canonical SMILES C=CC1=C(C=C(C=C1)C(=O)O)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 4-ethynyl-3-fluorobenzoic acid is C₉H₅FO₂, with a molar mass of 164.13 g/mol . The SMILES notation (C#CC1=C(C=C(C=C1)C(=O)O)F) and InChIKey (JAUFNXVOUWCYNW-UHFFFAOYSA-N) confirm the substituent positions:

  • A fluorine atom at the 3-position of the benzene ring.

  • An ethynyl group (-C≡CH) at the 4-position.

  • A carboxylic acid (-COOH) group at the 1-position .

The ethynyl group introduces linear geometry and π-bond conjugation, while fluorine’s electronegativity modulates the ring’s electron density, influencing acidity and reactivity.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, calculated for various adducts, provide insights into its gas-phase ion mobility (Table 1) :

Table 1: Predicted Collision Cross-Sections for 4-Ethynyl-3-fluorobenzoic Acid Adducts

Adductm/zCCS (Ų)
[M+H]⁺165.03464132.8
[M+Na]⁺187.01658144.9
[M-H]⁻163.02008124.6
[M+NH₄]⁺182.06118136.7

These values suggest moderate polarity, with sodium adducts exhibiting larger CCS due to increased ion size.

Synthesis and Derivatization Pathways

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 4-position requires directing groups or protective strategies.

  • Carboxylic Acid Stability: Harsh conditions may decarboxylate the acid group, necessitating mild coupling protocols .

Physicochemical Behavior and Solubility

Solubility Trends in Organic Solvents

Although experimental data for 4-ethynyl-3-fluorobenzoic acid are unavailable, studies on 4-fluorobenzoic acid (4FBA) offer insights. 4FBA exhibits increasing solubility with temperature in alcohols and esters, with the highest solubility in acetone (4.92 mol/kg at 323.15 K) . The ethynyl group’s hydrophobicity likely reduces aqueous solubility compared to 4FBA, while fluorine’s polarity may enhance solubility in aprotic solvents.

Table 2: Comparative Solubility of 4-Fluorobenzoic Acid Derivatives

Solvent4FBA Solubility (mol/kg, 298 K)Predicted Trend for 4-Ethynyl Derivative
Methanol1.45Lower due to ethynyl hydrophobicity
Ethyl acetate2.18Higher affinity for π-π interactions
Acetonitrile0.97Moderate, influenced by dipole moments

Thermodynamics of Dissolution

The modified Apelblat equation accurately models 4FBA’s solubility, suggesting a similar approach for the ethynyl derivative :
lnx=A+BT+ClnT\ln x = A + \frac{B}{T} + C \ln T
Where xx is solubility, TT is temperature, and AA, BB, CC are fitted parameters. Mixing Gibbs free energy (ΔmixGΔ_{mix}G) for 4FBA is negative, indicating spontaneity, likely preserved in the ethynyl analogue .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing efficient routes to 4-ethynyl-3-fluorobenzoic acid.

  • Solubility Profiling: Experimental determination in diverse solvents.

  • Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays.

  • Computational Studies: DFT calculations to predict reactivity and interaction with biological targets.

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